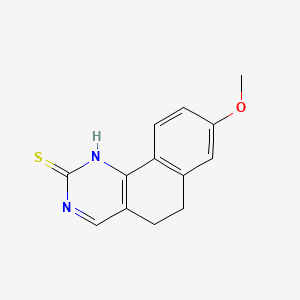
8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide is a heterocyclic compound with the molecular formula C13H12N2OS. This compound is part of the benzoquinazoline family, known for its diverse pharmacological activities. The structure of this compound includes a quinazoline core, which is a fused bicyclic system containing a benzene ring and a pyrimidine ring.
Méthodes De Préparation
The synthesis of 8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzylamine with an appropriate aldehyde, followed by cyclization and subsequent introduction of the methoxy and hydrosulfide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s anti-inflammatory effects could be due to its capacity to modulate the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide can be compared with other benzoquinazoline derivatives, such as:
5,6-Dihydrobenzo(h)quinazolin-2-yl hydrosulfide: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.
8-Methoxybenzo(h)quinazolin-2-yl hydrosulfide: Similar structure but without the dihydro component, potentially affecting its stability and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological profile and chemical behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
14623-50-8 |
|---|---|
Formule moléculaire |
C13H12N2OS |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
8-methoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione |
InChI |
InChI=1S/C13H12N2OS/c1-16-10-4-5-11-8(6-10)2-3-9-7-14-13(17)15-12(9)11/h4-7H,2-3H2,1H3,(H,14,15,17) |
Clé InChI |
PDISGGBCQGIDEI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(CC2)C=NC(=S)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


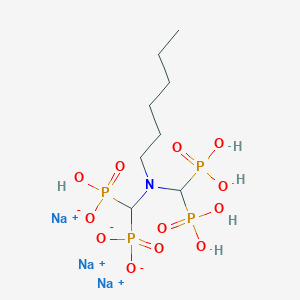
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

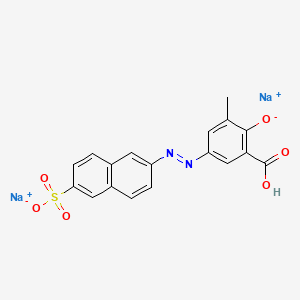
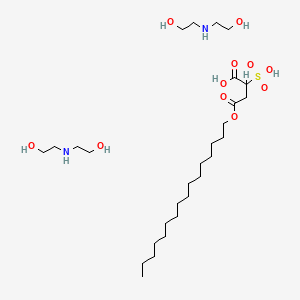


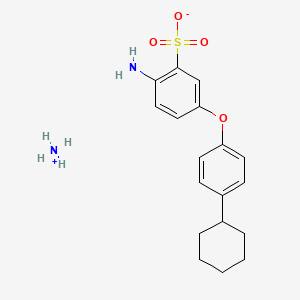



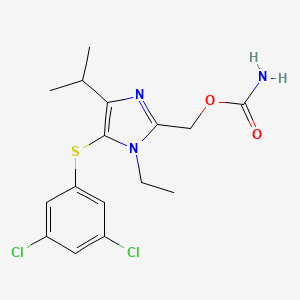
![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)
![N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12690213.png)
